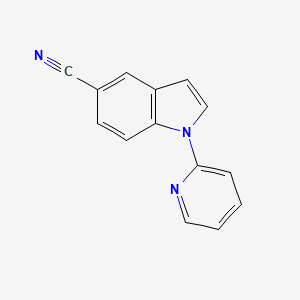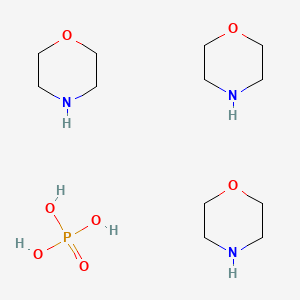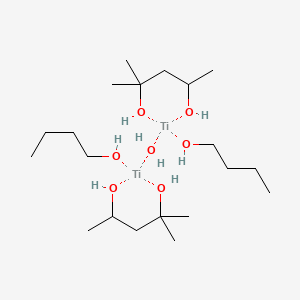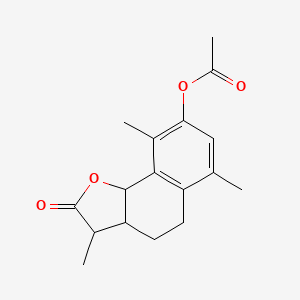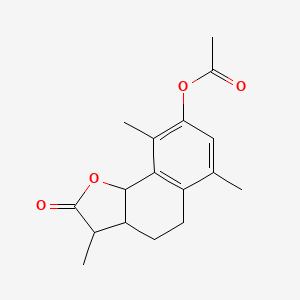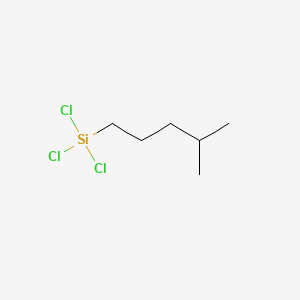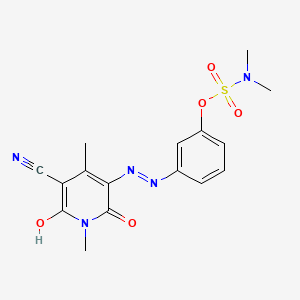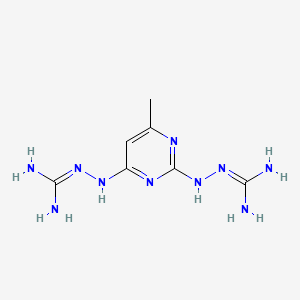![molecular formula C22H17N3O B13735250 [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol is a complex organic compound characterized by its unique structure, which includes a phenyl group substituted with a methanol group and a terpyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol typically involves multi-step organic reactions. One common method includes the coupling of a terpyridine derivative with a benzyl alcohol derivative under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol is used as a ligand in coordination chemistry. Its terpyridine moiety allows it to form stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology
In biological research, this compound can be used to study metal ion interactions with biological molecules. Its ability to form complexes with metal ions makes it a valuable tool in bioinorganic chemistry.
Medicine
Potential applications in medicine include its use as a building block for designing new drugs or diagnostic agents. Its unique structure allows for the exploration of new therapeutic pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of [4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol involves its ability to coordinate with metal ions through its terpyridine moiety. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved. For example, in catalysis, the metal complex can facilitate specific chemical transformations by stabilizing transition states or intermediates.
Comparación Con Compuestos Similares
Similar Compounds
[4-(2,6-dipyridin-2-ylpyridin-4-yl)benzoic acid]: Similar structure but with a carboxylic acid group instead of a methanol group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain pyridine rings and exhibit similar coordination chemistry.
Propiedades
Fórmula molecular |
C22H17N3O |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C22H17N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-14,26H,15H2 |
Clave InChI |
AHJRDAJMQPRPKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)

